molecular formula C27H28FN5O3 B3015462 7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-43-4

7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B3015462
CAS RN: 1021210-43-4
M. Wt: 489.551
InChI Key: ZVCHWVZVESJOTD-UHFFFAOYSA-N
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Description

7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Binding Affinity

The chemical compound, due to its complex structure, has shown potential in the synthesis and receptor binding affinity studies. Research into pyrazolo[1,5-a]pyridines, which share a similar structure to the compound , has demonstrated their synthesis through a series of chemical reactions including reductive amination, amide hydrolysis, and N-alkylation. These compounds have been evaluated for their affinity towards dopamine D4, D2, and D3 receptors, indicating potential as dopamine receptor ligands. The specific affinity constants (Ki) suggest a promising direction for therapeutic applications targeting these receptors (Li Guca, 2014).

G Protein-Biased Dopaminergics

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the possibility of designing G protein-biased partial agonists. This has implications for novel therapeutic strategies, particularly in the treatment of disorders related to dopamine dysregulation. The detailed pharmacological characterization underscores the compound's potential in the development of antipsychotic medications with minimized side effects (D. Möller et al., 2017).

Chemical Synthesis and Structural Analysis

The synthesis of related compounds from pyrazolo[1,5-a]pyridine precursors, through steps like reductive amination and N-alkylation, has been documented. The structural confirmation via NMR and ESI MS, along with in vitro receptor binding assays, highlights the methodical approach to understanding the compound's interactions at a molecular level. Such research provides a foundation for further exploration of the compound's utility in pharmacological and biochemical contexts, especially concerning its role as a potential ligand for dopamine receptors (Yang Fang-wei, 2013).

properties

IUPAC Name

7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-36-15-14-31-18-23(25-24(19-31)27(35)33(29-25)22-8-3-2-4-9-22)26(34)32-12-10-30(11-13-32)17-20-6-5-7-21(28)16-20/h2-9,16,18-19H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHWVZVESJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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